![molecular formula C14H10N4O3S B126668 5-甲基-6-氧代-N-(1,3,4-噻二唑-2-基)-7H-呋喃[2,3-f]吲哚-7-甲酰胺 CAS No. 851681-89-5](/img/structure/B126668.png)

5-甲基-6-氧代-N-(1,3,4-噻二唑-2-基)-7H-呋喃[2,3-f]吲哚-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

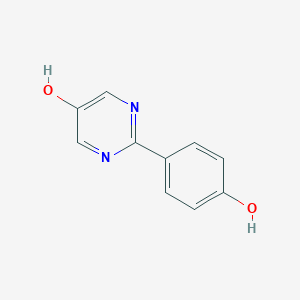

The compound “5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

科学研究应用

Phosphodiesterase 2 (PDE2) Inhibition

BML-288 is a potent and selective inhibitor of phosphodiesterase PDE2 . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 40 nM . This means that BML-288 is highly effective at inhibiting PDE2.

Selectivity Over Other Enzymes

BML-288 displays no effect on a panel of over 80 receptors, ion channels, and enzymes . This indicates that BML-288 is highly selective for PDE2 and does not interfere with the functioning of other enzymes, receptors, or ion channels.

Comparison with Other PDE2 Inhibitors

BML-288 is more potent and selective than EHNA (TBI2438), another commonly used PDE2 inhibitor . This suggests that BML-288 could be a better choice for research applications that require PDE2 inhibition.

Cell Permeability

BML-288 is cell permeable . This property is crucial for in vivo studies as it allows the compound to cross cell membranes and exert its effects within cells.

Non-Inhibition of 5-Lipoxygenase (5-LO) and Cyclooxygenase (COX-1)

BML-288 demonstrates no inhibition of 5-lipoxygenase (5-LO) or cyclooxygenase (COX-1) . This means that BML-288 does not interfere with the functioning of these enzymes, which play key roles in inflammation and pain pathways.

Solubility and Storage

BML-288 is soluble in DMSO (up to 25 mg/ml) . It can be stored at -20°C for up to 2 years . These properties make BML-288 easy to handle and store, which is beneficial for long-term research projects.

未来方向

The future directions of research on “5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, new, effective drugs and anticancer strategies are still being sought, and one of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity .

作用机制

BML-288, also known as 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, is a potent and selective inhibitor of phosphodiesterase PDE2 .

Target of Action

The primary target of BML-288 is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down the cyclic nucleotides cAMP and cGMP, which play crucial roles in many biological processes including the regulation of glucose and lipid metabolism, cell proliferation, and cell death.

Mode of Action

BML-288 interacts with PDE2 and inhibits its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these cyclic nucleotides can then amplify the response of the cell to hormonal stimulation.

Biochemical Pathways

The inhibition of PDE2 by BML-288 affects the cAMP and cGMP signaling pathways . These pathways are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation. By inhibiting PDE2, BML-288 can potentially modulate these processes.

Result of Action

The inhibition of PDE2 by BML-288 leads to an increase in the levels of cAMP and cGMP in the cell . This can amplify the cell’s response to hormonal stimulation, potentially affecting processes such as inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation.

Action Environment

The action of BML-288 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

属性

IUPAC Name |

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3S/c1-18-9-4-7-2-3-21-10(7)5-8(9)11(13(18)20)12(19)16-14-17-15-6-22-14/h2-6,11H,1H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMLSKSSPKAKJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NN=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465947 |

Source

|

| Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |

CAS RN |

851681-89-5 |

Source

|

| Record name | 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)